

# Spectroscopic Profile of Isogentisin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Isogentisin**, a naturally occurring xanthone with potential pharmacological applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for obtaining these data.

# **Spectroscopic Data Summary**

The quantitative spectroscopic data for **Isogentisin** are summarized in the tables below for easy reference and comparison.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
12.91	S	-	1-OH
10.89	S	-	3-OH
7.49	d	8.8	H-5
7.02	dd	8.8, 2.6	H-6
6.94	d	2.6	H-8
6.34	d	2.1	H-4
6.18	d	2.1	H-2
3.87	S	-	7-OCH₃

<sup>&</sup>lt;sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ) ppm	Assignment
180.3	C-9
163.9	C-1
161.7	C-3
157.1	C-4a
154.9	C-10a
149.2	C-7
121.8	C-5
115.1	C-6
108.5	C-8a
102.1	C-8
98.6	C-4
94.2	C-2
56.0	7-OCH₃

## Infrared (IR) Spectroscopy

The IR spectrum of **Isogentisin**, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Description	
3410	O-H stretching (phenolic)	
1655	C=O stretching (γ-pyrone)	
1620, 1580, 1485	C=C stretching (aromatic)	
1280, 1160	C-O stretching (ether and phenol)	
830	C-H out-of-plane bending	



## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of **Isogentisin** in methanol displays absorption maxima characteristic of the xanthone chromophore.

Wavelength (λmax) nm
238
258
315
380

# **Experimental Protocols**

Detailed methodologies for the spectroscopic analysis of **Isogentisin** are provided below. These protocols are based on standard practices for the analysis of natural products.

## NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified Isogentisin.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

**Instrument Parameters:** 

• Spectrometer: 500 MHz NMR Spectrometer

Solvent: DMSO-d6

• Temperature: 298 K

¹H NMR:





Pulse Program: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 14 ppm

13C NMR:

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Spectral Width: -10 to 200 ppm

• Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 for <sup>1</sup>H and  $\delta$  39.52 for <sup>13</sup>C).

#### **IR Spectroscopy**

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **Isogentisin** powder with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the fine powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

• Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm<sup>-1</sup>



• Resolution: 4 cm<sup>-1</sup>

• Number of Scans: 16-32

 Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

## **UV-Vis Spectroscopy**

#### Sample Preparation:

 Prepare a stock solution of Isogentisin in methanol at a concentration of approximately 1 mg/mL.

 Dilute the stock solution with methanol to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU), approximately 10-20 µg/mL.

#### **Instrument Parameters:**

• Spectrophotometer: UV-Vis Spectrophotometer

• Solvent (Blank): Methanol

· Wavelength Range: 200-600 nm

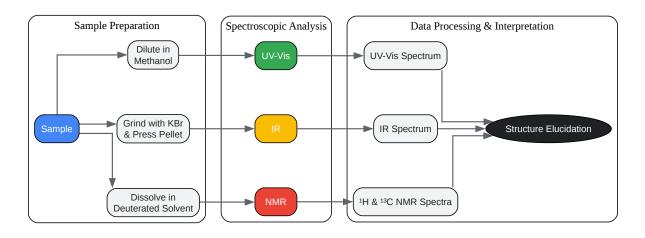
• Scan Speed: Medium

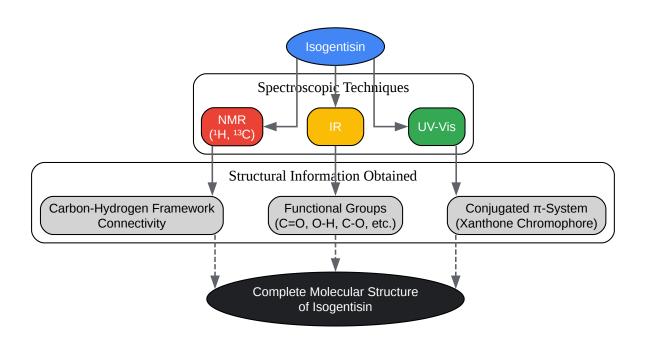
• Data Interval: 1 nm

# **Mandatory Visualizations**

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the techniques in compound characterization.







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